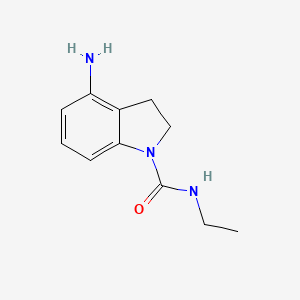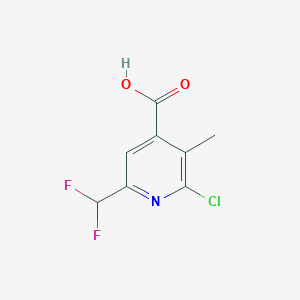
2-Chloro-6-(difluoromethyl)-3-methylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloro-5-methyl-4-nitropyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to introduce the chloro group, forming 2-chloro-6-methylpyridine.
Difluoromethylation: The difluoromethyl group is introduced using a difluoromethylating agent such as bromodifluoromethane in the presence of a base like potassium carbonate.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and distillation to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Coupling: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), solvents (toluene, DMF).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: 2-Chloro-6-(difluoromethyl)-3-carboxypyridine-4-carboxylic acid.
Reduction: 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-methanol.
Coupling: Biaryl or styrene derivatives.
科学研究应用
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
作用机制
The mechanism of action of 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, thereby disrupting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
相似化合物的比较
2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)-3-methylpyridine-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electron-withdrawing effects and altered reactivity.
2-Chloro-3-methylpyridine-4-carboxylic acid: Lacks the difluoromethyl group and has different steric and electronic properties.
The presence of the difluoromethyl group in 2-Chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
属性
分子式 |
C8H6ClF2NO2 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC 名称 |
2-chloro-6-(difluoromethyl)-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)12-6(3)9/h2,7H,1H3,(H,13,14) |
InChI 键 |
CBHMXDNDMUSEER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1C(=O)O)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


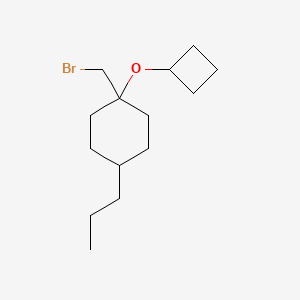
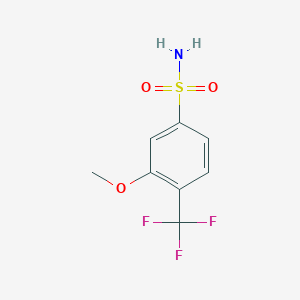
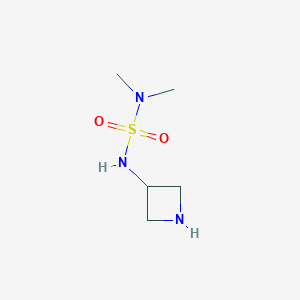
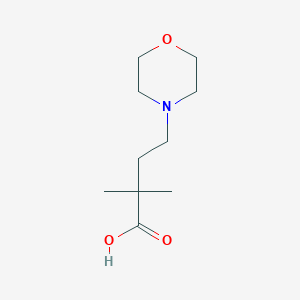
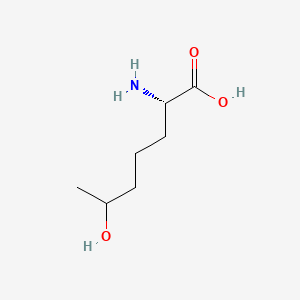
![Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate](/img/structure/B15312123.png)
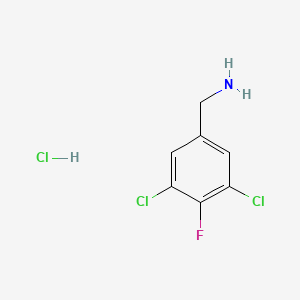
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)

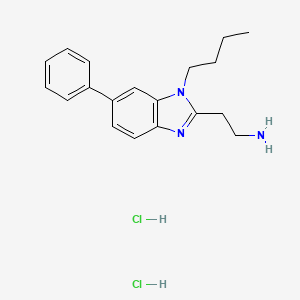

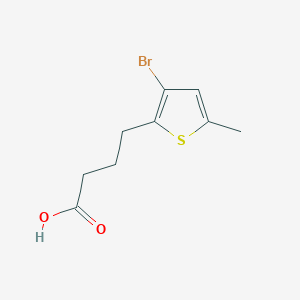
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
